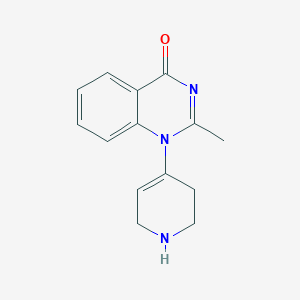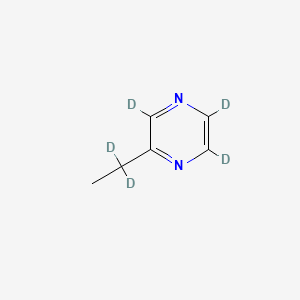![molecular formula C78H28N2O2 B12306795 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester is a fullerene derivative Fullerenes are a class of carbon-based materials known for their unique cage-like structures
Métodos De Preparación
The synthesis of 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester involves cyclopropanation of fullerene C60. This process can be achieved using sulfonium ylides, which react with fullerene C60 to form the desired product . The reaction conditions typically involve the use of an acid medium to hydrolyze the ester residue
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized fullerene derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced fullerene products.
Substitution: Substitution reactions can occur, where functional groups on the fullerene cage are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester has several scientific research applications:
Biology: Research is ongoing to explore its potential in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to accept electrons, making it an effective electron transport material. In organic photovoltaic devices, it facilitates rapid and efficient charge transfer and exciton dissociation . The molecular targets and pathways involved include interactions with donor polymers, leading to the formation of efficient bulk heterojunctions .
Comparación Con Compuestos Similares
Similar compounds to 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester include:
Phenyl-C61-butyric acid methyl ester (PCBM): A widely used electron acceptor in organic photovoltaics.
Phenyl-C61-butyric acid hexyl ester (PCBH): Known for its higher solubility and compatibility with polymers, leading to improved film morphology and device performance.
Other fullerene derivatives: Various fullerene derivatives with different functional groups are used in similar applications, each offering unique properties and advantages.
This compound stands out due to its specific functional groups, which enhance its solubility and compatibility with other materials, making it highly effective in its applications.
Propiedades
Fórmula molecular |
C78H28N2O2 |
|---|---|
Peso molecular |
1025.1 g/mol |
InChI |
InChI=1S/C78H28N2O2/c1-79(2)12-13-80(3)14-15-82-17(81)10-7-11-76(16-8-5-4-6-9-16)77-72-64-56-46-36-28-20-18-19-22-26-24(20)32-40-34(26)44-38-30(22)31-23(19)27-25-21(18)29(28)37-43-33(25)41-35(27)45-39(31)49-48(38)58-52(44)62-54(40)60(50(56)42(32)36)68(72)70(62)74-66(58)67-59(49)53(45)63-55(41)61-51(43)57(47(37)46)65(64)73(77)69(61)71(63)75(67)78(74,76)77/h4-6,8-9H,7,10-15H2,1-3H3 |
Clave InChI |
MUHWPDXUCZIZHB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)CCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12306714.png)
![tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B12306721.png)
![Methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B12306726.png)



![5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B12306744.png)
![10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid](/img/structure/B12306745.png)
![rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis](/img/structure/B12306766.png)




![2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
